

Application Notes and Protocols: Turletricin in Resistant Fungal Strain Studies

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Compound of Interest

Compound Name: *Turletricin*
Cat. No.: B15137702

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Introduction

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent developed as an analog of amphotericin B (AmB). Engineered for reduced toxicity, **Turletricin** demonstrates broad-spectrum fungicidal activity, including efficacy against antifungal-resistant fungal strains.^{[1][2]} Its mechanism of action involves the selective extraction of ergosterol from fungal cell membranes, leading to membrane disruption and cell death, while showing significantly lower affinity for human cholesterol, which is believed to contribute to its improved safety profile.^{[3][4]}

These application notes provide a summary of the available data on **Turletricin**'s in vitro activity against resistant fungal strains and detailed protocols for its investigation in a research setting.

Data Presentation: In Vitro Activity of Turletricin (SF001)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for **Turletricin** (SF001) compared to Amphotericin B (AmB) against various *Candida* and *Aspergillus* species. The data is compiled from a 2025 study published in *Antimicrobial Agents and Chemotherapy*.^{[1][2][3][5][6]}

Table 1: In Vitro Activity of **Turletricin** (SF001) and Amphotericin B against Candida Species[[1](#) [2](#)][[5](#)][[6](#)]

Organism	Drug	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Geometric Mean MIC (mg/L)
Candida spp. (Overall)	Turletricin (SF001)	0.125 - 4	0.25	1	0.34
Amphotericin B		0.125 - 4	0.5	0.39	
C. glabrata	Turletricin (SF001)	-	-	-	-
Amphotericin B		-	-	-	
C. parapsilosis	Turletricin (SF001)	-	-	-	-
Amphotericin B		-	-	-	
C. tropicalis	Turletricin (SF001)	-	-	-	-
Amphotericin B		-	-	-	
C. dubliniensis	Turletricin (SF001)	-	-	-	-
Amphotericin B		-	-	-	

Note: Specific MIC range, MIC₅₀, MIC₉₀ and Geometric Mean MIC values for individual Candida species were not explicitly provided in the summarized search results, hence shown as "-". The overall activity was reported to be comparable between SF001 and AmB for Candida species.

Table 2: In Vitro Activity of **Turletricin** (SF001) and Amphotericin B against Aspergillus Species[1][2][5][6]

Organism	Drug	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Geometric Mean MIC (mg/L)
Aspergillus spp. (Overall)	Turletricin (SF001)	0.125 - 4	0.5	1	0.54
Amphotericin B	-	1	4	1.07	-
A. fumigatus	Turletricin (SF001)	-	-	-	-
Amphotericin B	-	-	-	-	-
AmB-resistant Aspergillus spp.	Turletricin (SF001)	-	-	-	-
Amphotericin B	-	-	-	-	-

Note: **Turletricin** (SF001) displayed greater activity against Aspergillus species compared to Amphotericin B, including against AmB-resistant isolates. Specific MIC values for different Aspergillus species and resistant strains were not detailed in the provided search snippets.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Turletricin**.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines and the methodology described in the study by Vahedi-Shahandashti & Lass-Flörl (2025).[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Turletricin** against fungal isolates.

Materials:

- **Turletricin** (SF001) powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Fungal isolates to be tested
- Control fungal strains (e.g., *C. parapsilosis* ATCC 22019, *C. krusei* ATCC 6258)
- Spectrophotometer or microplate reader
- Sterile, disposable inoculation loops and culture tubes

Procedure:

- Preparation of **Turletricin** Stock Solution:
 - Dissolve **Turletricin** powder in DMSO to a concentration of 1600 mg/L.
 - Further dilute the stock solution with RPMI-1640 medium to create a working solution.
- Preparation of Microtiter Plates:
 - Perform serial twofold dilutions of the **Turletricin** working solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations ranging from, for example, 0.03 to 16 mg/L.

- Include a drug-free well for growth control and a well with medium only for sterility control.
- Inoculum Preparation:
 - Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
 - Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the microtiter wells.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared fungal suspension.
 - Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and growth rate.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **Turletricin** that causes a significant inhibition of growth (typically $\geq 50\%$ inhibition) compared to the drug-free growth control.
 - Growth inhibition can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

Protocol 2: Experimental Workflow for Fungal Resistance Studies with Turletricin

This generalized workflow is based on established methods for inducing and characterizing antifungal resistance.

Objective: To generate and characterize **Turletricin**-resistant fungal strains.

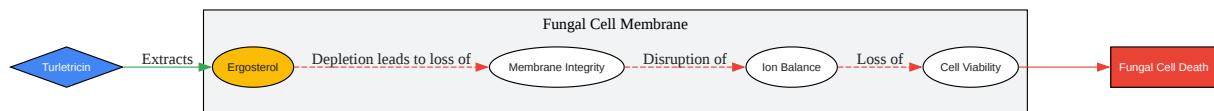
Workflow Stages:

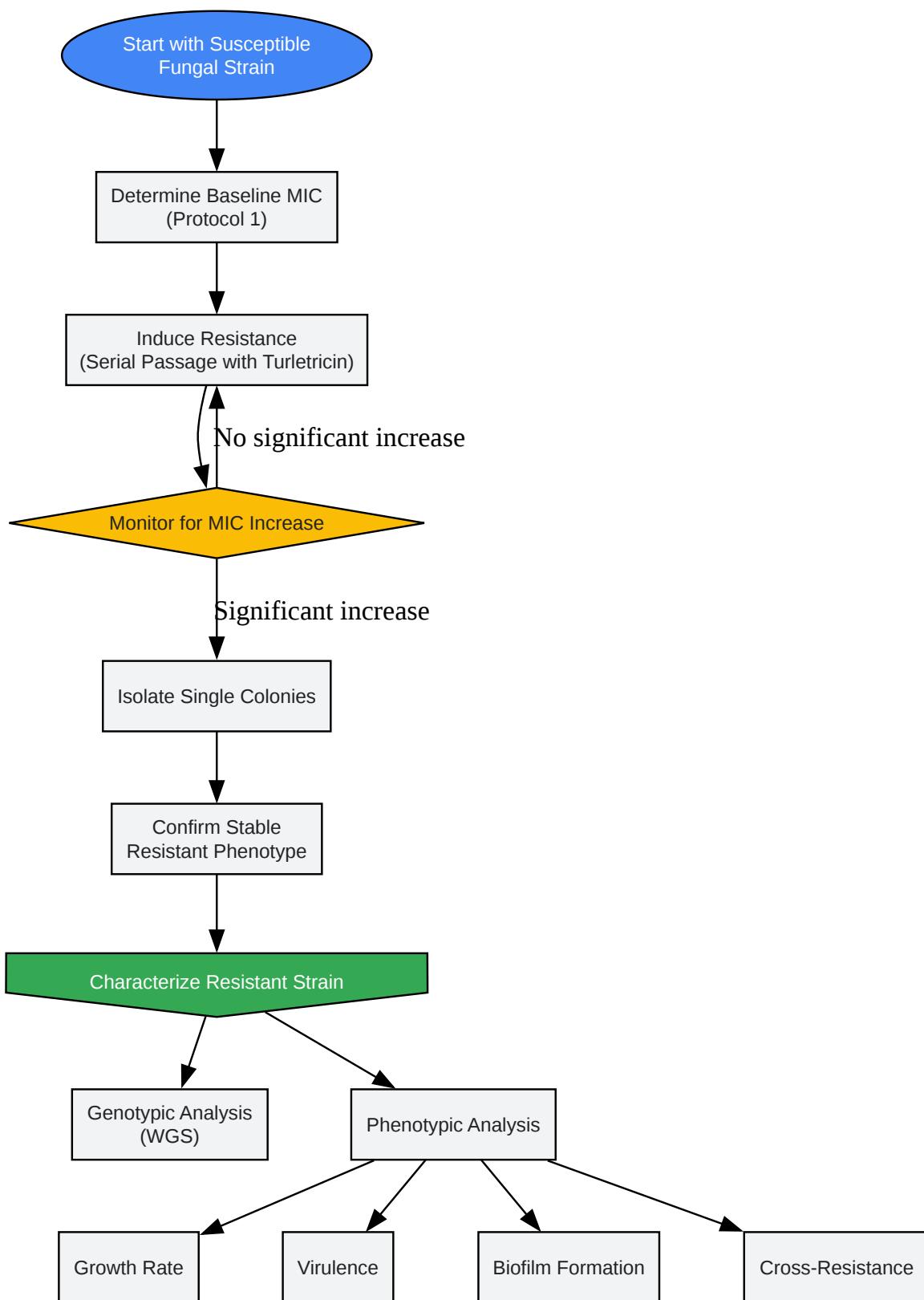
- Baseline Susceptibility Testing:
 - Determine the initial MIC of **Turletricin** for the parental fungal strain using Protocol 1.
- Induction of Resistance:
 - Serial Passage Method:
 - Culture the fungal strain in broth containing a sub-inhibitory concentration of **Turletricin** (e.g., 0.5 x MIC).
 - After a period of growth (e.g., 48 hours), transfer an aliquot of the culture to fresh broth with the same or a slightly increased concentration of **Turletricin**.
 - Repeat this process for multiple passages, gradually increasing the **Turletricin** concentration.
 - Periodically perform MIC testing to monitor for a significant increase in resistance.
- Confirmation and Stability of Resistance:
 - Isolate single colonies from the resistant population.
 - Confirm the elevated MIC of the isolates compared to the parental strain.
 - Assess the stability of the resistant phenotype by sub-culturing the resistant isolates for several generations in drug-free medium and then re-testing the MIC.
- Characterization of Resistant Strains:
 - Genotypic Analysis:
 - Perform whole-genome sequencing to identify mutations in genes associated with drug resistance (e.g., genes involved in ergosterol biosynthesis, drug efflux pumps).
 - Phenotypic Analysis:

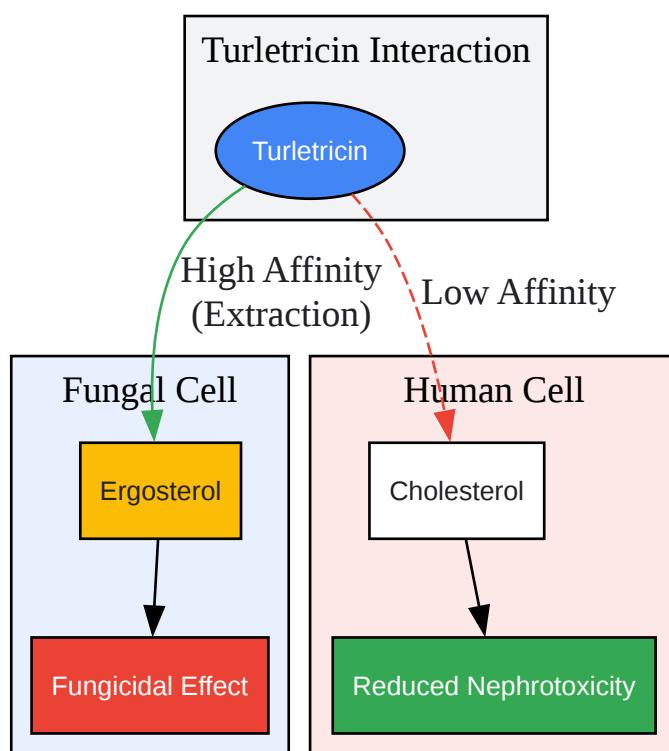
- Growth Rate: Compare the growth kinetics of the resistant and parental strains in the absence of the drug.
- Virulence Studies: Use in vivo models (e.g., mouse models of systemic infection) to assess if resistance alters the pathogenicity of the fungus.[10][11]
- Biofilm Formation: Quantify and compare the ability of resistant and parental strains to form biofilms.
- Cross-Resistance: Determine the MICs of other antifungal agents (e.g., azoles, echinocandins) to check for cross-resistance patterns.

Visualizations

Mechanism of Action of Turletricin







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